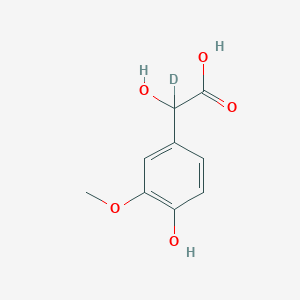
DL-4-Hydroxy-3-methoxymandelic-2-D1 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanillylmandelic acid-d1 is a deuterated form of vanillylmandelic acid, which is a significant metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used in clinical diagnostics to measure catecholamine levels in the body, aiding in the diagnosis of conditions like pheochromocytoma and neuroblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanillylmandelic acid-d1 can be synthesized through the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide . The reaction involves the deuteration of the hydrogen atoms in vanillylmandelic acid, which can be achieved by using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of vanillylmandelic acid-d1 typically involves large-scale chemical synthesis using high-purity deuterated reagents. The process is optimized for yield and purity, ensuring that the final product meets the stringent requirements for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
Vanillylmandelic acid-d1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of vanillylmandelic acid, such as quinones from oxidation and reduced forms from reduction .
Scientific Research Applications
Vanillylmandelic acid-d1 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of catecholamines.
Biology: Helps in studying metabolic pathways involving catecholamines.
Medicine: Aids in the diagnosis of catecholamine-secreting tumors like pheochromocytoma and neuroblastoma.
Industry: Utilized in the synthesis of artificial vanilla flavorings.
Mechanism of Action
Vanillylmandelic acid-d1 exerts its effects by participating in the metabolic pathways of catecholamines. It is produced via the action of enzymes like catechol O-methyltransferase and aldehyde dehydrogenase. These enzymes convert catecholamines into vanillylmandelic acid-d1, which is then excreted in the urine .
Comparison with Similar Compounds
Similar Compounds
Homovanillic acid: Another catecholamine metabolite used in similar diagnostic applications.
Metanephrine: A metabolite of epinephrine, also used in clinical diagnostics.
Normetanephrine: A metabolite of norepinephrine, used for similar purposes.
Uniqueness
Vanillylmandelic acid-d1 is unique due to its deuterated form, which provides higher stability and precision in mass spectrometry analyses compared to its non-deuterated counterpart .
Biological Activity
DL-4-Hydroxy-3-methoxymandelic-2-D1 acid, also known as Vanillylmandelic acid (VMA), is a significant metabolite of catecholamines, particularly epinephrine and norepinephrine. Its biological activity has been studied extensively due to its implications in various physiological and pathological conditions, particularly in relation to neuroendocrine tumors such as pheochromocytoma.
VMA is an aromatic ether characterized by the presence of hydroxyl and methoxy groups on the phenolic ring. It can be synthesized through a condensation reaction involving guaiacol and glyoxylic acid, yielding moderate to high purity (68-75%) through an improved one-step procedure .
Metabolic Role
VMA is primarily excreted in urine, serving as a crucial biomarker for diagnosing catecholamine-secreting tumors. Elevated levels of VMA in urine are indicative of conditions such as pheochromocytoma and neuroblastoma .
Antioxidant Activity
Research indicates that VMA exhibits antioxidant properties, which may contribute to its protective role against oxidative stress. In various studies, compounds with similar structures have shown significant antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene) .
Antiproliferative Effects
VMA has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that certain derivatives of VMA exhibit IC50 values (the concentration required for 50% inhibition) ranging from 1.2 to 5.3 µM, indicating potent activity against cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 8 | 2.2 - 4.4 | Various cancer cell lines |
| Compound 11 | 1.2 | MCF-7 |
| Compound 12 | 3.1 | MCF-7 |
Antibacterial Activity
VMA derivatives have also shown antibacterial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported at 8 µM . This suggests potential therapeutic applications in treating infections caused by resistant bacterial strains.
Case Studies
- Pheochromocytoma Diagnosis : A case study highlighted the use of urinary VMA levels as a diagnostic tool for pheochromocytoma, where significantly elevated levels were detected in patients compared to healthy controls .
- Antioxidant Research : In a comparative study assessing the antioxidative capacity of various compounds, VMA derivatives demonstrated superior activity in cellular models, reinforcing their potential role in mitigating oxidative damage associated with chronic diseases .
Properties
Molecular Formula |
C9H10O5 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-deuterio-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i8D |
InChI Key |
CGQCWMIAEPEHNQ-BNEYPBHNSA-N |
Isomeric SMILES |
[2H]C(C1=CC(=C(C=C1)O)OC)(C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















